molecular formula C12H13INO2+ B12823123 7-Acetoxy-1-methyl-quinolinium iodid

7-Acetoxy-1-methyl-quinolinium iodid

Cat. No.: B12823123
M. Wt: 330.14 g/mol
InChI Key: IFUAVRXVEJBLFI-UHFFFAOYSA-N
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Description

Significance of Quaternary Ammonium (B1175870) Salts in Organic Chemistry

Quaternary ammonium salts are organic compounds in which a central nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. rsc.orgnih.gov This permanent cationic nature, independent of pH, imparts these salts with a range of valuable properties. nih.gov They are widely recognized for their roles as phase-transfer catalysts, facilitating reactions between substances in immiscible phases, and as surfactants. nih.govnih.gov Furthermore, their structural diversity allows for their application as electrolytes, and in the synthesis of various functional materials. The stability and predictable reactivity of quaternary ammonium salts make them indispensable tools in modern organic synthesis.

Overview of Quinolinium Frameworks in Advanced Chemical Systems

The quinolinium framework, a key component of many bioactive molecules and functional materials, offers a versatile platform for the development of advanced chemical systems. Quinoline (B57606) and its derivatives are prevalent in numerous alkaloids and have been a focus for both synthetic chemists and biologists due to their diverse pharmacological properties. The quaternization of the quinoline nitrogen to form quinolinium salts further enhances their utility, particularly in the realm of fluorescent probes and sensors. The extended π-system of the quinolinium core provides a basis for designing molecules with specific photophysical properties, such as high quantum yields and sensitivity to their chemical environment. This has led to the development of quinolinium-based fluorescent probes for detecting various analytes, including biologically important species and for monitoring environmental conditions like pH.

Specific Research Context of 7-Acetoxy-1-methylquinolinium Iodide

Within the broad family of quinolinium salts, 7-acetoxy-1-methylquinolinium iodide (AMQI) has emerged as a compound of specific interest, primarily as a fluorogenic substrate for the enzyme cholinesterase. medchemexpress.comijpcbs.com The enzymatic hydrolysis of the acetoxy group at the 7-position by cholinesterase yields the highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide. frontiersin.org This reaction forms the basis of a sensitive and continuous assay for detecting cholinesterase activity and for screening potential inhibitors of this enzyme, which is of significant interest in the study of neurodegenerative diseases like Alzheimer's disease. chemnet.com The selection of the iodide salt is common for these types of quaternary ammonium compounds.

Chemical Synthesis and Characterization

The synthesis of 7-acetoxy-1-methylquinolinium iodide is a multi-step process that begins with the construction of the core quinoline structure, followed by functional group manipulations.

Synthesis of the Precursor: 7-Hydroxyquinoline (B1418103)

A common route to 7-hydroxyquinoline involves the Skraup-Doebner-von Miller reaction or variations thereof. One documented method starts from 3-aminophenol (B1664112). In a one-pot procedure, 3-aminophenol is first protected with a tosyl group. The resulting N-tosyl-3-aminophenol is then reacted with acrolein in the presence of an acid catalyst. Subsequent deprotection and aromatization yield 7-hydroxyquinoline.

Quaternization and Acetylation

The 7-hydroxyquinoline is then subjected to two key transformations to yield the final product: N-methylation and O-acetylation.

The quaternization of the quinoline nitrogen is typically achieved by reaction with an alkylating agent. For the synthesis of 7-acetoxy-1-methylquinolinium iodide, methyl iodide is the reagent of choice. This reaction proceeds via an SN2 mechanism where the lone pair of electrons on the quinoline nitrogen attacks the methyl group of methyl iodide, displacing the iodide ion and forming the 1-methylquinolinium (B1204318) iodide salt.

The final step is the acetylation of the hydroxyl group at the 7-position. This is commonly carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst. The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the acetylating agent.

Spectroscopic Properties

The structural elucidation of 7-acetoxy-1-methylquinolinium iodide relies on a combination of spectroscopic techniques. Although specific spectral data for this compound is not widely published, the expected characteristics can be inferred from closely related structures, such as 8-hydroxy-1-methylquinolinium iodide. amu.edu.pl

Expected Spectroscopic Data for 7-Acetoxy-1-methylquinolinium Iodide:

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons on the quinolinium ring would appear in the downfield region (typically δ 7.5-9.5 ppm). A singlet corresponding to the N-methyl group would be expected around δ 4.0-4.5 ppm. The acetyl group's methyl protons would likely appear as a singlet around δ 2.3-2.5 ppm.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbonyl carbon of the acetoxy group would be significantly downfield (around δ 170 ppm). The N-methyl carbon would appear around δ 45-50 ppm, and the acetyl methyl carbon would be found at approximately δ 20-25 ppm.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the ester carbonyl (C=O) stretch would be prominent around 1760-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their typical regions. The presence of the iodide counter-ion would not typically give rise to a distinct peak in the standard mid-IR range.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak for the cationic portion of the molecule, [C₁₂H₁₂NO₂]⁺. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinolinium ring.

Research Applications

The primary and most well-documented application of 7-acetoxy-1-methylquinolinium iodide is in the field of enzyme kinetics and inhibitor screening.

Fluorogenic Substrate for Cholinesterase

The enzymatic hydrolysis of the non-fluorescent 7-acetoxy-1-methylquinolinium iodide by cholinesterases produces the highly fluorescent 7-hydroxy-1-methylquinolinium iodide. frontiersin.org This fluorogenic property allows for the continuous monitoring of enzyme activity in real-time. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction. This assay is particularly valuable for:

Determining cholinesterase activity in biological samples.

Screening for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.

Studying the kinetics of cholinesterase inhibition.

The excitation and emission maxima for the fluorescent product, 7-hydroxy-1-methylquinolinium iodide, are reported to be around 320 nm and 410 nm, respectively. medchemexpress.comijpcbs.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13INO2+

Molecular Weight

330.14 g/mol

IUPAC Name

(1-methylquinolin-1-ium-7-yl) acetate;hydroiodide

InChI

InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;

InChI Key

IFUAVRXVEJBLFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.I

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Acetoxy 1 Methyl Quinolinium Iodide and Its Analogs

Established Synthetic Pathways for 7-Acetoxy-1-methyl-quinolinium Iodide

The construction of 7-acetoxy-1-methyl-quinolinium iodide is not a single reaction but a multi-step process. The most chemically logical pathway involves the formation of a hydroxylated quinolinium salt followed by esterification.

While the heading suggests direct acetylation of 1-methylquinolinium (B1204318) iodide, the functionalization of the carbocyclic ring at position 7 requires a directing group. The established precursor for the introduction of the acetoxy group is 7-hydroxyquinoline (B1418103). The synthesis can therefore be approached via two primary sequences:

N-methylation followed by Acetylation: 7-Hydroxyquinoline is first N-alkylated using an agent like methyl iodide to form 7-hydroxy-1-methyl-quinolinium iodide. Subsequent acetylation of the hydroxyl group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride yields the final product, 7-acetoxy-1-methyl-quinolinium iodide.

Acetylation followed by N-methylation: Alternatively, the hydroxyl group of 7-hydroxyquinoline can be acetylated first to form 7-acetoxyquinoline. This intermediate is then subjected to N-methylation using methyl iodide to produce the target quaternary salt.

The synthesis of the key intermediate, 7-hydroxyquinoline, can be achieved from 7-bromoquinoline (B152726) in the presence of copper(I) oxide and sodium hydroxide (B78521) in water at elevated temperatures. chemicalbook.com The viability of the acetylation step is supported by research on the reverse reaction, the deacetylation of acetyl-protected hydroxyquinolines, which is an efficient process. acs.org

General Synthetic Approaches to Quinolinium Derivatives

The synthesis of the broader class of quinolinium derivatives, including analogs of the title compound, utilizes several fundamental strategies.

The formation of the quinolinium salt is most commonly achieved through the N-alkylation of a quinoline (B57606) precursor. researchgate.net This reaction involves the treatment of the quinoline, a tertiary amine, with an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, forming a quaternary ammonium (B1175870) salt. nih.gov For the synthesis of 1-methylquinolinium iodide, quinoline is reacted with methyl iodide. nih.gov This method is broadly applicable for creating a wide variety of N-substituted quinolinium salts. researchgate.netnih.gov

The synthesis of substituted quinolines, which serve as precursors to quinolinium salts, can be accomplished through various classical and modern cyclization reactions. These methods build the heterocyclic core from simpler acyclic or aromatic starting materials.

Electrophilic Cyclization: A versatile method involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to produce 3-halo-substituted quinolines. nih.gov

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an enolizable ketone or aldehyde) to form the quinoline ring. nih.gov

Domino Processes: More recent methods include unique domino processes, such as the reaction of halopyridinyl ynones with nitromethane, which proceed through a series of reactions including Michael addition and tautomerization to construct the quinoline scaffold. mdpi.com

A summary of representative reaction conditions for synthesizing the 7-hydroxyquinoline precursor is provided below.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
7-Bromoquinolinecopper(I) oxide, sodium hydroxideWater130 °C6 h78% chemicalbook.com

Introducing specific functional groups onto a pre-formed quinoline or quinolinium ring is a critical strategy for creating diverse analogs.

Hydroxylation: As mentioned, a key method for introducing a hydroxyl group is the displacement of a halogen, such as the conversion of 7-bromoquinoline to 7-hydroxyquinoline. chemicalbook.com

Aminoalkylation: The modified Mannich reaction can be used to introduce aminoalkyl groups onto hydroxyquinolines, demonstrating the reactivity of the phenol-like ring for functionalization. nih.gov

C-H Activation/Alkylation: Direct alkylation of the quinoline core is possible through metal-catalyzed C-H bond activation. For instance, rhodium catalysts can facilitate the ortho-alkylation of the quinoline ring with olefins, offering a direct route to carbon-carbon bond formation. nih.gov This method has been shown to be effective for parent quinoline, providing near-quantitative conversion. nih.gov

The following table outlines conditions for a direct C-H alkylation of quinoline.

SubstrateOlefinCatalyst SystemYieldReference
Quinoline3,3-Dimethylbutene1% [RhCl(coe)2]2, PCy3·HCl91% nih.gov

Advanced Synthetic Techniques Relevant to Quinolinium Systems

Modern synthetic chemistry offers powerful tools for the efficient and selective synthesis of complex quinolinium systems.

Metal-Catalyzed C-H Activation: Beyond simple alkylation, transition metal catalysis (e.g., Rh, Ru, Pd, Cu) has become a transformative strategy for synthesizing polysubstituted quinolines and quinolinium salts. researchgate.netscribd.com These methods allow for the direct formation of C-C or C-heteroatom bonds at positions that are otherwise difficult to functionalize, offering high atom economy and novel reaction pathways. researchgate.netnih.gov

Multi-Component Reactions: Strategies that combine three or more reactants in a single operation to form a complex product are highly efficient. A four-component coupling of an aniline, an aldehyde, an alkyne, and an acid has been used to synthesize a variety of N-substituted quinolinium salts with excellent chemo- and regioselectivity under mild conditions. researchgate.net

Photocatalysis: Light-mediated reactions are an emerging sustainable methodology. While often used for deprotection, photocatalytic systems are increasingly being developed for bond formation and functionalization in complex heterocyclic systems. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of quinolinium salts. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles. youtube.com This reactivity is central to the formation of N-substituted quinolinium compounds.

The primary method for creating N-alkyl quinolinium salts is the direct alkylation of a quinoline derivative, a reaction known as N-alkylation. youtube.com In the case of 7-acetoxy-1-methyl-quinolinium iodide, the synthesis logically proceeds in two steps: first, the acetylation of 7-hydroxyquinoline to form 7-acetoxyquinoline, followed by the nucleophilic attack of the quinoline nitrogen on an alkyl halide, such as methyl iodide. youtube.com The nitrogen's lone pair attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt, 7-acetoxy-1-methyl-quinolinium iodide. youtube.com

Beyond N-alkylation, nucleophilic substitution reactions are also crucial for modifying the quinoline ring itself, typically at the 2- and 4-positions. tutorsglobe.com For instance, in a Chichibabin-type reaction, quinoline can react with potassamide (KNH₂) to yield 2-aminoquinoline (B145021) and 4-aminoquinoline (B48711) after oxidation. tutorsglobe.com Similarly, N-acylquinolinium salts can be trapped by nucleophiles like the cyanide ion to form Reissert adducts, providing a pathway to derivatives such as 2-cyanoquinoline. tutorsglobe.com The reactivity and outcome of these substitutions can be influenced by the nature of the leaving group on the quinoline ring. mdpi.com

A relevant example of an analog's synthesis is that of 1-(6-ethoxy-6-oxohexyl)-4-methylquinolinium iodide, prepared from 4-methylquinoline (B147181) (lepidine) and ethyl 6-iodohexanoate. researchgate.net This reaction exemplifies the direct quaternization of the heterocyclic nitrogen via nucleophilic substitution on an alkyl halide. researchgate.net

Table 1: Examples of Nucleophilic Substitution in Quinolinium Synthesis

Product Starting Materials Reaction Type Key Feature
7-Acetoxy-1-methyl-quinolinium iodide 7-Acetoxyquinoline, Methyl iodide N-alkylation Quaternization of the ring nitrogen to form the final salt. youtube.com
2-Aminoquinoline / 4-Aminoquinoline Quinoline, Potassamide (KNH₂) Chichibabin Reaction Nucleophilic substitution of a hydride ion on the pyridine (B92270) ring. tutorsglobe.com
1-(6-Ethoxy-6-oxohexyl)-4-methylquinolinium iodide 4-Methylquinoline, Ethyl 6-iodohexanoate N-alkylation Synthesis of a quinolinium analog via direct alkylation. researchgate.net

| 2-Cyanoquinoline | Quinoline, Acyl chloride, Cyanide ion | Reissert Reaction | Trapping of an N-acylquinolinium intermediate by a nucleophile. tutorsglobe.com |

Photocatalytic Approaches in Quinolinium Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild tool for constructing complex organic molecules, including the quinoline scaffold. nih.gov These methods often proceed through radical pathways, offering alternative reaction mechanisms to traditional thermal methods.

One prominent strategy involves the photocatalytic electrocyclization of 2-vinylarylimines to form polysubstituted quinolines. nih.gov Using 9,10-phenanthrenequinone (PQ) as a photocatalyst and blue LEDs as the light source, this transformation can achieve high yields under mild conditions. The proposed mechanism involves the excited state of the photocatalyst (PQ*) inducing a single-electron transfer (SET) from the 2-vinylarylimine substrate. mdpi.com This generates a radical cation that undergoes cyclization to form the quinoline ring system. mdpi.com

Semiconductor photocatalysts also provide a green and efficient route to quinoline derivatives. For example, an Ag/g-C₃N₄ nanometric semiconductor can catalyze the Povarov cyclization reaction to synthesize 2-arylquinolines from N-benzylanilines and alcohols under visible light irradiation. mdpi.comresearchgate.net The mechanism is initiated when the semiconductor absorbs light, generating electron-hole pairs that facilitate the formation of a radical cation from the amine substrate, triggering the cyclization cascade. mdpi.com

Interestingly, quinolinium salts themselves can function as metal-free photocatalysts. acs.org Upon photoexcitation, the quinolinium ion can enter an excited state and accept an electron from a substrate, thereby initiating a chemical transformation. acs.org These photocatalytic methods primarily focus on the synthesis of the foundational quinoline ring, which can subsequently be converted to a specific quinolinium salt, such as 7-acetoxy-1-methyl-quinolinium iodide, via N-alkylation.

Table 2: Comparison of Photocatalytic Methods for Quinoline Synthesis

Reaction Type Photocatalyst Substrates Light Source
Electrocyclization 9,10-Phenanthrenequinone (PQ) 2-Vinylarylimines Blue LEDs
Povarov Cyclization Ag/g-C₃N₄ Nanometric Semiconductor N-Benzylanilines, Alcohols Blue LED
Oxidative Annulation Iridium Photocatalyst 2-Vinylanilines, Conjugated Aldehydes Light-mediated

| Oxidation of Benzyl Alcohols | Quinolinium-Grafted Polyoxometalates | Benzyl Alcohols | Blue Light |

Asymmetric Synthesis and Chiral Quinolinium Derivatives

Asymmetric synthesis methodologies are employed to introduce chirality into a molecule, selectively producing one enantiomer over the other. youtube.com These strategies are critical for creating chiral quinolinium derivatives, which may have unique properties and applications.

One major approach is the use of chiral catalysts . A chiral catalyst can control the stereochemical outcome of a reaction involving achiral or prochiral substrates. For instance, a chiral titanium (IV) complex has been successfully used as a Lewis acid catalyst in an asymmetric inverse electron demand (IED) Diels-Alder reaction. nih.govresearchgate.net This reaction combines electron-rich dienophiles with electron-poor dienes to construct chiral tetrahydroquinoline derivatives with moderate to high enantioselectivity. nih.govresearchgate.net The chiral catalyst creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer.

A second strategy involves the use of chiral reagents . In this method, an achiral substrate is reacted with an optically active reagent to induce chirality in the product. youtube.com This approach stoichiometrically incorporates chirality into the transition state of the reaction.

The chiral pool approach represents a third strategy, where a readily available, enantiomerically pure natural product, such as an amino acid or a sugar, is used as the starting material. youtube.com The inherent chirality of the starting material is carried through a series of chemical transformations to produce the desired chiral target molecule. For example, the synthesis of an unnatural L-glyceraldehyde can be achieved starting from the natural amino acid L-serine. youtube.com This principle can be applied to the synthesis of quinoline derivatives by starting with a chiral building block that becomes part of the final ring structure.

These methods are typically used to install stereocenters on the quinoline ring or its substituents. The resulting chiral quinoline can then be N-alkylated to yield a chiral quinolinium salt.

Table 3: Strategies for Asymmetric Synthesis of Quinoline Derivatives

Strategy Description Example Application
Chiral Catalyst A small amount of a chiral catalyst directs the stereochemical outcome of the reaction. A chiral Ti(IV) complex catalyzes an asymmetric Diels-Alder reaction to form chiral tetrahydroquinolines. nih.govresearchgate.net
Chiral Reagent A stoichiometric amount of an optically active reagent reacts with an achiral substrate. An achiral benzoylformate reacts with a chiral pyridine derivative to produce chiral mandelic acid derivatives. youtube.com

| Chiral Pool | An enantiomerically pure natural product is used as the starting material. | Synthesis beginning with natural amino acids or monosaccharides to build a chiral quinoline framework. youtube.com |

Chemical Reactivity and Mechanistic Investigations of 7 Acetoxy 1 Methyl Quinolinium Iodide

Hydrolysis Kinetics and Mechanisms of the Acetoxy Moiety

The hydrolysis of the ester bond in 7-acetoxy-1-methyl-quinolinium iodide is a critical reaction, leading to the formation of a highly fluorescent product. This process can occur both chemically and enzymatically. While specific kinetic data for the non-enzymatic hydrolysis of 7-acetoxy-1-methyl-quinolinium iodide, such as precise rate constants under varying pH conditions, are not extensively detailed in publicly available literature, the general principles of ester hydrolysis can be applied. The reaction is expected to be susceptible to both acid and base catalysis. Under basic conditions, the hydrolysis would proceed via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetoxy group.

The hydrolysis of the acetoxy group on the quinolinium ring system results in the formation of 7-hydroxy-1-methyl-quinolinium iodide. umich.edu This product is characterized by its strong fluorescence, a property not exhibited by the parent acetylated compound. researchgate.net The N-methylation and the hydroxyl group at the 7-position are crucial for the observed fluorescence. sapub.org The fluorescence arises from the excited-state intramolecular proton transfer (ESIPT) phenomenon, which is common in hydroxyquinolines and their derivatives. nih.gov Upon excitation, the proton from the hydroxyl group can be transferred to the quinoline (B57606) nitrogen, leading to the formation of a transient tautomer that is responsible for the fluorescent emission. The fluorescence properties of the resulting 7-hydroxy-1-methyl-quinolinium are central to its use in fluorometric assays. researchgate.net

The table below summarizes the key aspects of the hydrolysis reaction.

FeatureDescription
Reactant 7-Acetoxy-1-methyl-quinolinium iodide
Product 7-Hydroxy-1-methyl-quinolinium iodide
Reaction Type Hydrolysis (Ester Cleavage)
Key Characteristic of Product Highly fluorescent
Fluorescence Mechanism Likely involves Excited-State Intramolecular Proton Transfer (ESIPT)

Enzyme-Catalyzed Reactivity: Cholinesterase Hydrolysis

7-Acetoxy-1-methyl-quinolinium iodide is recognized as a fluorogenic substrate for cholinesterases, a family of enzymes that hydrolyze choline (B1196258) esters. nih.gov Its interaction with these enzymes is of significant interest for the development of diagnostic assays.

The following table presents a generalized overview of the expected enzyme kinetics. Specific values for 7-acetoxy-1-methyl-quinolinium iodide are not provided due to their absence in the reviewed literature.

Kinetic ParameterDescriptionRelevance to 7-Acetoxy-1-methyl-quinolinium Iodide
Km (Michaelis-Menten Constant) Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.A lower Km would indicate a higher affinity of cholinesterase for this substrate.
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.A higher Vmax would indicate a more efficient hydrolysis of the substrate by the enzyme.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.Represents the catalytic efficiency of the enzyme for this substrate.
kcat/Km (Catalytic Efficiency) An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product.Provides a measure of the overall efficiency and substrate preference of the enzyme.

The hydrolysis of 7-acetoxy-1-methyl-quinolinium iodide by cholinesterase follows the general mechanism of catalysis for these enzymes. The process occurs within a deep and narrow gorge that contains the active site. The positively charged N-methylquinolinium group of the substrate is guided into the active site, where it is thought to interact with the peripheral anionic site (PAS) at the entrance of the gorge and the catalytic anionic site (CAS) near the catalytic triad. mdpi.com

The catalytic triad, typically composed of serine, histidine, and a glutamate (B1630785) or aspartate residue, is responsible for the cleavage of the ester bond. nih.gov The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the acetoxy group. This leads to the formation of a transient acetylated enzyme intermediate and the release of the highly fluorescent 7-hydroxy-1-methyl-quinolinium iodide. The acetylated enzyme is then rapidly hydrolyzed by a water molecule, regenerating the free enzyme for another catalytic cycle. The interaction of the quinolinium ring with aromatic residues lining the active site gorge via cation-π interactions is also likely to play a role in substrate binding and orientation. researchgate.net

Exploratory Organic Transformations of the Quinolinium Moiety

The quinolinium ring system is a versatile scaffold for various organic transformations, including those involving radical intermediates.

The N-methylquinolinium moiety in 7-acetoxy-1-methyl-quinolinium iodide can potentially undergo a variety of radical-based transformations. Quinolinium salts, in general, are known to be susceptible to radical additions. thieme-connect.com These reactions can be initiated photochemically or through the use of radical initiators. The electron-deficient nature of the quinolinium ring makes it a good acceptor for nucleophilic radicals.

Recent advancements in photoredox catalysis have enabled the functionalization of N-heterocycles like quinoline. nih.gov For instance, visible-light-mediated processes can generate radicals that add to the quinolinium ring, often with a degree of regioselectivity. whiterose.ac.uk While specific studies on the radical reactivity of 7-acetoxy-1-methyl-quinolinium iodide are scarce, it is plausible that it could participate in reactions such as:

Minisci-type reactions: Involving the addition of alkyl radicals to the electron-deficient quinolinium ring.

Reductive dearomatization: Where the quinolinium ring is reduced to a dihydroquinoline derivative by a radical process. thieme-connect.com

Dicarbofunctionalization: A three-component reaction where a radical adds to a double bond, and the resulting radical is trapped by the quinolinium salt. whiterose.ac.uk

These exploratory transformations could open avenues for the synthesis of novel quinoline derivatives with potential applications in medicinal chemistry and materials science.

Reactivity of Quinolinium Ylides in Cycloaddition Reactions

The reactivity of quinolinium ylides, generated from their corresponding quinolinium salts such as 7-acetoxy-1-methyl-quinolinium iodide, is prominently demonstrated in their participation in cycloaddition reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex heterocyclic frameworks. This section will delve into the mechanistic investigations and research findings concerning the cycloaddition reactivity of quinolinium ylides.

Quinolinium ylides are formally classified as azomethine ylides and are key intermediates in [3+2] dipolar cycloaddition reactions. researchgate.net These ylides are typically generated in situ by the deprotonation of the corresponding quinolinium salt. For instance, treatment of a quinolinium salt with a base like triethylamine (B128534) facilitates the formation of the quinolinium ylide, which can then react with a suitable dipolarophile. researchgate.net

The cycloaddition reactions of quinolinium ylides are often carried out with electron-deficient alkenes. researchgate.net These reactions can proceed through either a conjugate addition followed by cyclization or a concerted [3+2] dipolar cycloaddition mechanism. researchgate.net The resulting products are typically pyrrolo[1,2-a]quinoline (B3350903) derivatives, which are formed with high regio- and stereoselectivity. researchgate.net

Mechanistic studies, including kinetic analyses, have been instrumental in understanding the intricacies of these reactions. The kinetics of the reactions of quinolinium ylides with various electrophiles have been investigated using techniques such as UV-Vis spectroscopy. researchgate.netacs.org These studies have allowed for the determination of second-order rate constants and the establishment of linear free-energy relationships. researchgate.netacs.org Such relationships help in predicting the absolute rate constants for cycloaddition reactions and can indicate a change in the reaction mechanism if deviations are observed. researchgate.netfigshare.com

The agreement between experimentally measured and calculated rate constants for the 1,3-dipolar cycloadditions of quinolinium ylides with acceptor-substituted dipolarophiles supports the applicability of these kinetic models. researchgate.netacs.org This suggests that for many of these reactions, the cycloaddition can be described as either a stepwise process or a highly unsymmetrical concerted pathway. researchgate.netacs.org

Detailed research findings have shown that the nature of both the quinolinium ylide and the dipolarophile significantly influences the reaction's outcome. For example, the reaction of quinolinium ylides with nitrostyrenes has been investigated, leading to the formation of previously unknown 2-aryl-1-benzoyl-3-nitro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolines with established stereochemistry. researchgate.net Furthermore, one-pot, three-component procedures starting from substituted quinolines, 2-bromoacetophenones, and ethyl propiolate have been developed for the efficient synthesis of pyrrolo[1,2-a]quinoline derivatives via 1,3-dipolar cycloaddition of the in situ generated quinolinium N-ylides. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms. These theoretical investigations help to elucidate the potential energy surfaces of the cycloaddition reactions, analyze the structures of the transition states, and predict the observed stereoselectivity and regioselectivity.

The table below summarizes the types of cycloaddition reactions quinolinium ylides undergo and the resulting products.

Ylide PrecursorDipolarophileReaction TypeProduct
Quinolinium SaltsElectron-poor Alkenes[3+2] Dipolar CycloadditionPyrrolo[1,2-a]quinolines
Quinolinium SaltsNitrostyrenes[3+2] Dipolar CycloadditionTetrahydropyrrolo[1,2-a]quinolines
Quinolinium SaltsEthyl Propiolate[3+2] Dipolar CycloadditionPyrrolo[1,2-a]quinoline carboxylates

Advanced Spectroscopic and Structural Characterization of 7 Acetoxy 1 Methyl Quinolinium Iodide and Its Derivatives

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 7-acetoxy-1-methyl-quinolinium iodide, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinium ring, the N-methyl protons, and the acetyl methyl protons. The aromatic protons would appear as a complex series of doublets and triplets in the downfield region (approx. 7.5-9.5 ppm), with those closest to the quaternary nitrogen (e.g., H2, H8) being the most deshielded. The N-methyl group protons would likely appear as a sharp singlet further downfield than a typical N-methyl group due to the positive charge, estimated around 4.5-5.0 ppm. The acetyl methyl protons of the acetoxy group would be the most upfield, appearing as a singlet around 2.4-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the acetoxy group would be highly deshielded, appearing around 168-170 ppm. The aromatic carbons of the quinolinium ring would resonate between approximately 115 and 150 ppm, with carbons directly bonded to the nitrogen or the acetoxy oxygen appearing at the lower field end of this range. The N-methyl carbon signal is expected around 45-50 ppm, while the acetyl methyl carbon would be the most shielded, appearing at approximately 21 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Predicted values are based on typical shifts for quinolinium and acetoxy functional groups.

NucleusAssignmentPredicted Chemical Shift (ppm)Splitting Pattern
¹HAromatic Protons (H2, H4)9.0 - 9.5Doublet
Aromatic Protons (H3, H5, H6, H8)7.5 - 8.8Multiplet
N-CH₃4.5 - 5.0Singlet
O=C-CH₃2.4 - 2.5Singlet
¹³CC=O (Acetoxy)168 - 170-
Aromatic Carbons115 - 150-
N-CH₃45 - 50-
O=C-CH₃20 - 22-

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For an ionic compound like 7-acetoxy-1-methyl-quinolinium iodide, electrospray ionization (ESI) is a suitable technique.

The analysis would primarily detect the cationic portion of the molecule. The molecular weight of the cation, [7-acetoxy-1-methyl-quinolinium]⁺, is 202.08 g/mol , while the iodide counter-ion has a mass of 126.9 g/mol . The full molecular weight is 329.13 g/mol . scbt.com

Under ESI-MS conditions, the primary ion observed would be the intact cation at a mass-to-charge ratio (m/z) of 202. Further fragmentation induced by collision-induced dissociation (CID) would reveal characteristic losses. researchgate.netlibretexts.org Key fragmentation pathways would likely include:

Loss of ketene (B1206846): A common fragmentation for acetoxy groups is the neutral loss of ketene (CH₂=C=O, 42.04 Da), which would result in a fragment ion corresponding to the 7-hydroxy-1-methyl-quinolinium cation at m/z 160.

Loss of the acetyl group: Cleavage of the ester bond could lead to the loss of an acetyl radical (•COCH₃, 43.02 Da) or acetic acid (CH₃COOH, 60.05 Da), depending on the mechanism.

Loss of the N-methyl group: Loss of the methyl group (•CH₃, 15.02 Da) from the nitrogen is another possible fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/zProposed Fragment IonNeutral Loss
202[C₁₂H₁₂NO₂]⁺ (Parent Cation)-
160[C₁₀H₁₀NO]⁺CH₂CO (Ketene)
159[C₁₂H₉O₂]⁺•CH₃ (Methyl radical)
142[C₁₀H₈N]⁺CH₃COOH (Acetic Acid)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. libretexts.orgpressbooks.pub The IR spectrum of 7-acetoxy-1-methyl-quinolinium iodide would display characteristic absorption bands confirming the presence of the ester and the aromatic quinolinium core.

The most prominent features would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected in the range of 1750-1735 cm⁻¹. pressbooks.pub

Aromatic Ring Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the quinolinium ring system. vscht.cz

C-O Ester Stretch: A strong band, or pair of bands, in the 1300-1000 cm⁻¹ region due to the C-O stretching of the acetoxy group. libretexts.org

C-H Stretches: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups. pressbooks.pubvscht.cz

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Quinolinium)Medium-Weak
3000 - 2850C-H StretchAliphatic (Methyl)Medium-Weak
1750 - 1735C=O StretchEster (Acetoxy)Strong
1600 - 1450C=C / C=N StretchAromatic (Quinolinium)Medium-Weak
1300 - 1150C-O StretchEster (Acetoxy)Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The primary application of 7-acetoxy-1-methyl-quinolinium iodide is as a fluorogenic substrate, particularly for detecting cholinesterase activity. medchemexpress.com Its photophysical properties are defined by a state change: the initial acetoxy form is essentially non-fluorescent, but upon hydrolysis, it converts to the highly fluorescent 7-hydroxy-1-methyl-quinolinium cation. researchgate.net

The compound itself has minimal fluorescence. Its utility comes from the enzymatic or chemical hydrolysis to 7-hydroxy-1-methyl-quinolinium. The reported wavelengths pertain to this fluorescent product. There is some variation in the reported values, which may depend on solvent and pH conditions. One source reports an excitation maximum (λ_ex) of 320 nm and an emission maximum (λ_em) of 410 nm for the product of cholinesterase hydrolysis. medchemexpress.com Another indicates an excitation range of 380-450 nm. scbt.com The fluorescent product, 7-hydroxy-1-methyl-quinolinium, is known to absorb in the near-UV and emit blue light. researchgate.netinrae.fr

The fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process, is very low for the parent compound, 7-acetoxy-1-methyl-quinolinium iodide. This is by design, to ensure a low background signal. Upon hydrolysis to 7-hydroxy-1-methyl-quinolinium, the quantum yield increases dramatically, leading to a "turn-on" fluorescent response. researchgate.netresearchgate.net

While specific data for the hydrolyzed product is not widely published, closely related compounds provide a strong indication of its properties. For instance, 7-(methylamino)-1-methyl-quinolinium iodide has a high fluorescence quantum yield of 0.63 and a long fluorescence lifetime (τ_F) of 11.5 ns in water. rsc.org 7-hydroxyquinoline (B1418103) derivatives are also known to be efficient fluorophores. nih.gov It is this significant increase in Φ_F upon de-acetylation that makes the parent compound a sensitive substrate for detecting hydrolytic enzyme activity. researchgate.net

The photophysical properties of the system are critically dependent on pH, primarily because the hydrolysis of the acetoxy group is a pH-sensitive process. In the presence of a base (high pH) or a specific enzyme like cholinesterase, the ester bond is cleaved. researchgate.net This hydrolysis is the key step that "switches on" the fluorescence.

The resulting 7-hydroxy-1-methyl-quinolinium molecule itself exhibits further pH-dependent behavior. researchgate.netresearchgate.net In aqueous solution, it can exist in different protonation states: a cationic form at acidic pH, a neutral or zwitterionic form at intermediate pH, and an anionic form at basic pH. Each of these species has distinct absorption and emission characteristics. The fluorescence of the deprotonated phenolate (B1203915) form is particularly strong. researchgate.net This multi-stage pH sensitivity allows for the development of fluorescent probes that can report on pH changes across a wide range, often utilizing fluorescence lifetime imaging (FLIM) for quantitative measurements. nih.gov The drastic difference in fluorescence between the esterified (acetoxy) and hydrolyzed (hydroxy) forms is the fundamental principle behind its use as a fluorogenic probe. researchgate.net

Two-Photon Excitation Characteristics

Two-photon excitation (TPE) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two photons of lower energy. This technique offers advantages for fluorescence microscopy, including deeper tissue penetration and reduced phototoxicity. For a molecule like 7-Acetoxy-1-methyl-quinolinium iodide, understanding its TPE characteristics would be crucial for potential applications in advanced bio-imaging.

Key parameters for TPE characterization include the two-photon absorption (TPA) cross-section (δTPA), which quantifies the efficiency of the two-photon absorption process. This value is typically measured in Goeppert-Mayer (GM) units. The TPE spectrum, which shows the TPA cross-section as a function of the excitation wavelength, is also a critical piece of data.

Despite extensive searches, no published experimental data for the two-photon absorption cross-section or the TPE spectrum of 7-Acetoxy-1-methyl-quinolinium iodide or its immediate derivatives could be located. Research on other quinolinium derivatives suggests that the quinolinium moiety can act as an effective electron acceptor in push-pull chromophores, which are known to exhibit significant TPA. However, without specific experimental measurements for 7-Acetoxy-1-methyl-quinolinium iodide, any discussion of its TPE characteristics remains speculative.

Table 1: Two-Photon Excitation Data for 7-Acetoxy-1-methyl-quinolinium Iodide

ParameterValue
Two-Photon Absorption (TPA) Cross-Section (δTPA)Data not available
TPA Maximum Wavelength (λmaxTPA)Data not available
Measurement Conditions (Solvent, Concentration)Data not available
ReferenceData not available

Solid-State Structural Analysis by X-ray Crystallography

A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 7-Acetoxy-1-methyl-quinolinium iodide. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Crystal Packing and Intermolecular Interactions

The way in which molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. For an ionic compound like 7-Acetoxy-1-methyl-quinolinium iodide, strong electrostatic interactions between the quinolinium cation and the iodide anion would be expected to play a dominant role in the crystal packing.

In the absence of a crystal structure, the specific intermolecular interactions cannot be detailed. However, one could hypothesize the presence of C–H···O or C–H···I hydrogen bonds, as well as potential π-π stacking interactions between the aromatic quinolinium rings. The orientation of the acetoxy group and the methyl group relative to the quinolinium plane would also significantly influence the packing arrangement.

Table 2: Crystallographic Data for 7-Acetoxy-1-methyl-quinolinium Iodide

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available
Key Intermolecular InteractionsData not available
ReferenceData not available

Acentricity and Nonlinear Optical (NLO) Implications

Nonlinear optical (NLO) phenomena, such as second-harmonic generation (SHG), are observed in materials that lack a center of symmetry in their crystal structure (i.e., they are acentric). The arrangement of molecules in the crystal lattice is therefore of paramount importance for the development of NLO materials.

For a salt like 7-Acetoxy-1-methyl-quinolinium iodide, achieving an acentric crystal structure would depend on the interplay between the shape of the quinolinium cation, the position of its substituents, and the interactions with the iodide anion. Many quinolinium derivatives have been investigated for their NLO properties, as the quinolinium ring can be part of a larger π-conjugated system with a significant molecular hyperpolarizability (β), which is a measure of the molecule's intrinsic NLO response. However, a large molecular hyperpolarizability does not guarantee a strong bulk NLO effect, as molecules may adopt a centrosymmetric arrangement in the crystal, leading to a cancellation of the molecular NLO responses.

Without experimental determination of the crystal structure of 7-Acetoxy-1-methyl-quinolinium iodide, it is impossible to ascertain whether it crystallizes in a centrosymmetric or an acentric space group. Consequently, any discussion of its potential for NLO applications remains entirely speculative.

Theoretical and Computational Investigations on 7 Acetoxy 1 Methyl Quinolinium Iodide and Its Congeners

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to quinoline (B57606) derivatives to understand their chemical reactivity, kinetic stability, and various electronic properties. nih.govrsc.org By analyzing the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's stability; a large gap suggests high stability and low reactivity, while a smaller gap indicates a more reactive and polarizable molecule. nih.govuobaghdad.edu.iq

DFT calculations are highly effective for predicting and interpreting the spectroscopic characteristics of molecules, which is crucial for their structural elucidation. For congeners of 7-acetoxy-1-methyl-quinolinium iodide, such as N-methylcodeinium iodide, quantum chemical calculations have been successfully used to study their vibrational (Infrared) and electronic (UV-vis) properties. researchgate.net Time-Dependent DFT (TD-DFT) is a common computational method used specifically to predict the absorption spectra of quinoline derivatives. rsc.orgresearchgate.net These theoretical spectra can be correlated with experimental data from methods like single-crystal X-ray diffraction, IR-LD spectroscopy, UV-vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive understanding of the molecule's structure. researchgate.net For instance, DFT has been used to perform molecular structure, vibrational, and chemical shift assignments for the related compound 8-hydroxy-1-methylquinolinium iodide hydrate. jst.go.jp

Interactive Table: Predicted Spectroscopic Data from DFT Calculations

Spectroscopic TechniquePredicted ParametersTypical ApplicationSupporting Evidence
Infrared (IR) SpectroscopyVibrational frequencies, mode assignments (e.g., C=O stretch, C-H bend)Identification of functional groups and bonding patterns. researchgate.net
UV-visible (UV-vis) SpectroscopyElectronic transition energies (λmax), oscillator strengthsAnalysis of π-π* transitions and electronic conjugation within the quinolinium ring. rsc.orgresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H and ¹³C)Elucidation of the precise atomic connectivity and chemical environment of protons and carbons. researchgate.netjst.go.jp

DFT is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms by identifying transition states and intermediates. The hydrolysis of the ester bond in 7-acetoxy-1-methyl-quinolinium iodide is its primary reaction when acting as a fluorogenic substrate for cholinesterases. medchemexpress.comscbt.com Computational studies on acetylcholinesterase have provided deep insights into the catalytic reaction mechanism and the dynamics of ligand interaction within the enzyme's active site. nih.govnih.gov DFT calculations can model this hydrolysis step-by-step, calculating the activation energies required for the reaction to proceed. This approach helps to build an interaction hypothesis, for example, by suggesting that biological activity is conditioned by specific events like bond-breaking or charge transfer at the active site. nih.gov

Molecular Dynamics and Aggregation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating complex processes like peptide or protein aggregation, which is implicated in several neurodegenerative diseases. mdpi.comnih.gov These simulations have revealed that aggregation can be accelerated at interfaces (e.g., cell membranes) and that the formation of structures like β-hairpins can promote the creation of larger aggregates. nih.gov

While specific MD studies on the aggregation of 7-acetoxy-1-methyl-quinolinium iodide are not prominent, the methodology is applicable. Such simulations could provide atomic-level insights into how individual molecules of 7-acetoxy-1-methyl-quinolinium iodide and its iodide counter-ion behave in solution. Key areas of investigation would include the potential for self-assembly, the conformational changes that occur during aggregation, and the intermolecular forces (e.g., electrostatic, van der Waals) that drive the formation of dimers and larger clusters. nih.gov Studies on small peptides show that dimerization is often the essential first step in the aggregation process. nih.gov

Interactive Table: Parameters in a Typical MD Simulation for Aggregation

Parameter/AnalysisDescriptionInsight GainedSupporting Evidence
System SetupMolecules are placed in a simulation box with a solvent (e.g., water) under defined temperature and pressure.Mimics physiological or experimental conditions. mdpi.comnih.gov
Simulation TimeThe simulation is run for a duration ranging from nanoseconds to microseconds.Observes the spontaneous process of molecules associating and forming clusters over time. nih.gov
Cluster AnalysisTracks the number and size of aggregates formed during the simulation.Determines the rate and extent of aggregation. nih.govscispace.com
Secondary Structure AnalysisMonitors conformational changes within the molecules (e.g., from random coil to beta-sheet).Identifies structural transitions that are critical for stable aggregate formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For derivatives of quinoline and quinolinone, QSAR models have been successfully developed to predict a range of activities, including antimalarial, antibacterial, and antituberculosis properties. nih.govnih.govmdpi.com The process involves creating a dataset of compounds with known activities, calculating a set of molecular descriptors for each, and then using statistical methods to build and validate a predictive model. mdpi.com

The ultimate goal of a QSAR study is to guide the design of new, more potent compounds by predicting their activity before synthesis. youtube.com For derivatives of 7-acetoxy-1-methyl-quinolinium iodide, a primary biochemical activity of interest is their interaction with cholinesterases. medchemexpress.com A QSAR model for this series would correlate structural descriptors with a measure of biochemical activity, such as the inhibition constant (IC₅₀ or Kᵢ) against acetylcholinesterase. mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are predicted to increase or decrease biological activity, providing direct guidance for chemical modification. The statistical robustness of these models is confirmed through internal and external validation techniques to ensure their predictive power. nih.govmdpi.com

Interactive Table: Illustrative QSAR Model for Cholinesterase Inhibition

Compound DerivativeKey Descriptor 1 (e.g., Steric Field Value)Key Descriptor 2 (e.g., Electrostatic Field Value)Experimental pIC₅₀¹Predicted pIC₅₀
Derivative 1-1.25+0.877.57.4
Derivative 2-0.98+1.127.97.8
Derivative 3-1.55-0.236.86.9
Derivative 4-0.75+1.508.28.3
¹pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Rational Design of Novel Analogs

The rational design of novel analogs of 7-acetoxy-1-methyl-quinolinium iodide is a focused endeavor aimed at optimizing its inherent properties as a cholinesterase substrate and exploring potential therapeutic applications. Computational and theoretical chemistry play a pivotal role in this process, guiding the synthesis of new molecules with enhanced activity, selectivity, or modified physicochemical properties. The design strategies often revolve around systematic modifications of the quinolinium core, the acetoxy group, and the N-methyl substituent.

Molecular docking simulations are a cornerstone of the rational design process, providing insights into the binding interactions between the ligand and the active site of acetylcholinesterase (AChE). mdpi.comnih.gov For instance, studies on related quinoline derivatives have utilized molecular docking to predict binding affinities and identify key interactions within the AChE active site. nih.gov These computational models help in prioritizing synthetic targets by predicting which modifications are most likely to lead to improved biological activity.

One common strategy in the design of novel analogs involves the functionalization of the quinoline scaffold. nih.gov This can include the introduction of various substituents to explore structure-activity relationships (SAR). For example, the electronic effects and positions of substituents on the quinoline ring have been shown to significantly influence the biological activity of the resulting compounds. mdpi.com

Another key area of investigation is the modification of the ester group. The hydrolysis of the acetoxy group in 7-acetoxy-1-methyl-quinolinium iodide is central to its function as a fluorogenic substrate for cholinesterase. medchemexpress.com By altering the ester, for instance, by introducing different acyl groups, it may be possible to modulate the rate of hydrolysis and, consequently, the fluorescence response. Computational studies can help predict how these changes will affect the molecule's interaction with the enzyme.

Furthermore, the N-alkyl substituent on the quinolinium nitrogen is another target for modification. While the parent compound has a methyl group, the introduction of larger or more complex alkyl or aryl groups could influence the molecule's binding affinity and selectivity for different types of cholinesterases. nih.govresearchgate.net

The design of novel analogs is not limited to improving substrate activity. Researchers also explore modifications to impart new biological functions, such as anticancer or antibacterial properties, as has been demonstrated with other quinolinium iodide derivatives. nih.govresearchgate.netresearchgate.net This involves a multi-targeted approach where analogs are designed and screened for a range of biological activities.

The following tables summarize key data points from computational and experimental studies on related quinoline and quinolinium derivatives, which can inform the rational design of novel analogs of 7-acetoxy-1-methyl-quinolinium iodide.

Table 1: Computationally Predicted Binding Affinities of Quinoline Derivatives with Acetylcholinesterase (AChE)

CompoundDocking Score (ΔGB, kcal/mol)Reference
dq815> -7.9 nih.gov
dq829> -7.9 nih.gov
dq1368> -7.9 nih.gov
dq1356> -7.9 nih.gov
dq2357> -7.9 nih.gov
QN8-10.3 mdpi.com
This table presents the predicted binding affinities of various quinoline derivatives to acetylcholinesterase, as determined by molecular docking studies. Higher negative values indicate stronger predicted binding.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinolinone Derivatives

CompoundIC50 for hrAChE (µM)Ki (nM)Inhibition TypeReference
QN80.29 ± 0.0279 ± 7Non-competitive mdpi.comresearchgate.net
QN90.96Not ReportedNot Reported mdpi.comresearchgate.net
DQN71.58Not ReportedNot Reported mdpi.comresearchgate.net
This table shows the in vitro inhibitory activity of selected quinolinone compounds against human recombinant acetylcholinesterase (hrAChE). IC50 is the concentration required to inhibit 50% of the enzyme's activity, and Ki is the inhibition constant.

Future Directions and Emerging Research Avenues

Expansion of Fluorogenic Substrate Applications in Chemical Biology

The established use of 7-Acetoxy-1-methyl-quinolinium iodide as a fluorogenic substrate for cholinesterase provides a solid foundation for expanding its role in chemical biology. rsc.org The enzymatic hydrolysis of the acetoxy group by cholinesterase leads to the formation of the highly fluorescent 7-hydroxy-1-methyl-quinolinium iodide, a reaction that can be monitored to detect the enzyme's activity and its inhibitors. rsc.org Future research could focus on leveraging this "turn-on" fluorescent response to develop substrates for other enzymes.

A key challenge in the development of fluorogenic probes is achieving selectivity for the target enzyme over other cellular esterases, such as butyrylcholinesterase (BChE) and carboxylesterase (CE). rsc.org Future derivatization of the 7-Acetoxy-1-methyl-quinolinium iodide scaffold could involve replacing the acetyl group with other moieties that are selectively recognized and cleaved by different classes of enzymes. This could lead to the development of novel probes for a variety of hydrolases, expanding the utility of the quinolinium core in enzyme activity assays.

Furthermore, the development of substrates for enzymes implicated in various diseases is a promising direction. By tailoring the substrate to be specific for a particular disease-related enzyme, 7-Acetoxy-1-methyl-quinolinium iodide derivatives could become valuable tools for diagnostics and for screening potential therapeutic agents. The core fluorogenic mechanism, where enzymatic activity uncages a fluorescent reporter, is a powerful and adaptable strategy in chemical biology. nih.gov

Advanced Material Science Applications and Device Integration

The intrinsic fluorescence of quinolinium salts suggests potential applications in advanced materials, particularly in the realm of organic electronics. Quinoline (B57606) derivatives have been investigated as emitting materials in Organic Light-Emitting Diodes (OLEDs). dergipark.org.truconn.edu For instance, substituted pyrazoloquinolines have been successfully used as dopants in the emitting layer of OLEDs, producing bright blue light. researchgate.net The substitution pattern on the quinoline ring has been shown to significantly influence the electroluminescence properties, including efficiency and color. researchgate.net

Future research could explore the viability of 7-Acetoxy-1-methyl-quinolinium iodide and its derivatives as components in OLEDs. The electron-donating or -withdrawing nature of substituents on the quinoline core can tune the material's photophysical and electroluminescent properties. researchgate.net Investigations into how the acetoxy and methoxy (B1213986) groups on the 7-Acetoxy-1-methyl-quinolinium iodide structure affect its performance in an OLED device could reveal its potential as a blue-emitting material.

Moreover, the ionic nature of 7-Acetoxy-1-methyl-quinolinium iodide could be advantageous in certain device architectures, potentially influencing charge transport and injection properties. The development of thin films and the integration of these quinolinium-based materials into multilayered OLED structures are critical areas for future investigation to assess their practical utility in next-generation displays and lighting.

Novel Synthetic Routes and Derivatization Approaches

The exploration of novel synthetic methodologies and derivatization strategies is crucial for unlocking the full potential of the 7-Acetoxy-1-methyl-quinolinium iodide scaffold. The synthesis of quinoline and its derivatives can be achieved through various established methods, which provide a toolbox for creating a diverse library of compounds. mdpi.com

Future synthetic efforts could focus on the derivatization of the 7-position of the quinolinium ring. The existing acetoxy group can be readily hydrolyzed to a hydroxyl group, which then serves as a versatile handle for further chemical modifications. For example, etherification or esterification with a range of functional groups could be employed to tune the compound's solubility, photophysical properties, and biological activity.

A key area of interest would be the introduction of substituents that could enhance the compound's utility as a fluorogenic probe or as a material for organic electronics. This could include the attachment of different enzyme recognition motifs, as discussed in section 7.1, or the incorporation of moieties that improve charge transport or shift the emission wavelength for material science applications. The development of efficient and scalable synthetic routes to these new derivatives will be paramount for their widespread investigation and potential commercialization.

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies

A thorough understanding of the relationship between the structure of 7-Acetoxy-1-methyl-quinolinium iodide and its photophysical properties is essential for its rational design and application. A powerful approach to achieve this is through the integration of computational modeling and experimental validation.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the electronic structure and photophysical properties of 7-Acetoxy-1-methyl-quinolinium iodide and its derivatives. nih.govrsc.orgresearchgate.net These calculations can provide insights into the absorption and emission spectra, fluorescence quantum yields, and the nature of the electronic transitions involved. For instance, computational studies on other heterocyclic systems have successfully elucidated the mechanisms of fluorescence and phosphorescence. nih.govrsc.orgresearchgate.net

Future research should focus on building a robust computational model of 7-Acetoxy-1-methyl-quinolinium iodide that can accurately predict how structural modifications will affect its properties. This in silico screening of virtual compounds can guide synthetic efforts towards derivatives with desired characteristics, saving significant time and resources. The computational predictions would then be validated through experimental measurements of the synthesized compounds, creating a feedback loop that refines the computational models and deepens the fundamental understanding of this promising class of quinolinium fluorophores.

ParameterValueReference
Excitation Wavelength (Ex) 320 nm rsc.org
Emission Wavelength (Em) 410 nm rsc.org
Enzymatic Activator Cholinesterase rsc.org

Table 1. Photophysical Properties of 7-Acetoxy-1-methyl-quinolinium iodide as a Fluorogenic Substrate.

Compound NameApplicationReference
Substituted PyrazoloquinolinesEmitting materials in OLEDs researchgate.net
8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ)Blue-emitting material in OLEDs uconn.edu
Tris-(8-hydroxyquinolinato) aluminum (Alq3)Electroluminescent material in OLEDs uconn.edu

Q & A

Q. What are the standard protocols for synthesizing 7-Acetoxy-1-methyl-quinolinium iodide with high purity?

Methodological Answer: Synthesis typically involves quaternization of 1-methylquinoline with iodoacetate under reflux conditions in anhydrous solvents (e.g., acetonitrile). Key steps include:

  • Purity Control : Recrystallization using ethanol/water mixtures to remove unreacted precursors.
  • Characterization : Validate purity via ¹H/¹³C NMR (e.g., δ 2.5 ppm for methyl groups, δ 8.1–8.9 ppm for aromatic protons) and HPLC (retention time >95% homogeneity) .
  • Stability Testing : Store in amber vials at –20°C to prevent photodegradation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve quinolinium protons and acetoxy groups. Assign peaks using 2D-COSY or HSQC for overlapping signals.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [C₁₂H₁₂INO₂]⁺ at m/z 353.2 with isotope patterns matching iodine .
  • UV-Vis/Fluorescence : Measure λmax in ethanol (e.g., 340 nm excitation, 450 nm emission) with error bars for solvent polarity effects .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Kinetic Studies : Conduct accelerated degradation tests at varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC every 24 hours.
  • Data Presentation : Tabulate half-life (t½) with standard deviations (Table 1).
Condition pH Temperature (°C) t½ (hours) SD
Acidic225120±2.1
Neutral73772±1.8
Alkaline125012±0.9

Advanced Research Questions

Q. How can contradictory fluorescence quantum yield (ΦF) values across studies be resolved?

Methodological Answer:

  • Variable Control : Standardize solvent polarity (e.g., dielectric constant ε = 24.3 for ethanol), excitation wavelength, and instrument calibration.
  • Statistical Analysis : Apply ANOVA to compare inter-laboratory data, reporting CV% (Coefficient of Variation) and confidence intervals.
  • Error Sources : Quantify photobleaching effects using time-resolved fluorescence decay curves .

Q. What computational models best predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (e.g., –1.8 eV) for nucleophilic attack susceptibility.
  • Docking Studies : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina, correlating binding affinity (ΔG) with experimental IC₅₀ values .

Q. How should researchers address discrepancies in reported cytotoxicity data?

Methodological Answer:

  • Dose-Response Replication : Use multiple cell lines (e.g., HEK293 vs. HeLa) with standardized MTT assays. Include negative controls (DMSO vehicle) and report IC₅₀ with 95% CI.
  • Confounding Factors : Analyze batch-to-batch purity variations via LC-MS and adjust for endotoxin contamination using LAL assays .

Q. What strategies optimize the compound’s use as a fluorescent probe in live-cell imaging?

Methodological Answer:

  • Permeability Enhancement : Co-administer with permeability enhancers (e.g., pluronic F-127) and validate via confocal microscopy.
  • Signal-to-Noise Ratio : Quantify background fluorescence in control cells and apply Gaussian filtering during image processing .

Data Analysis & Reporting Guidelines

Q. How to statistically validate small-sample datasets in mechanistic studies?

Methodological Answer:

  • Non-Parametric Tests : Use Wilcoxon signed-rank tests for non-normal distributions.
  • Power Analysis : Predefine sample size (n ≥ 6) with G*Power software (α = 0.05, β = 0.2).
  • Uncertainty Propagation : Report combined standard uncertainties (e.g., ±5% for pipetting errors) in dose-response curves .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Logs : Record reaction time (±1 min), solvent lot numbers, and humidity levels.
  • Raw Data Archiving : Append NMR FID files and HPLC chromatograms in supplementary materials, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.